(E)-Ethyl 2-methylhex-4-enoate
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Overview
Description
(E)-Ethyl 2-methylhex-4-enoate is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol . It is characterized by the presence of an ester functional group and a double bond in the trans configuration (E-configuration). This compound is used primarily in research and development settings and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-methylhex-4-enoate typically involves the esterification of 2-methylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-methylhex-4-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other esters.
Scientific Research Applications
(E)-Ethyl 2-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylhexanoate: Similar structure but lacks the double bond.
Methyl 2-methylhex-4-enoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 3-methylhex-4-enoate: Similar structure but with a different position of the methyl group.
Uniqueness
(E)-Ethyl 2-methylhex-4-enoate is unique due to its specific configuration and the presence of both an ester group and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl (E)-2-methylhex-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFWSELAMIOZPM-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC=CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)C/C=C/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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